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Compound of Interest

Compound Name: CAP 3

cat. No.: B3026152

CAP3 Assembly Troubleshooting Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address common errors encountered during sequence assembly with CAP3. The
information is tailored for researchers, scientists, and drug development professionals to help
diagnose and resolve issues in their assembly projects.

Frequently Asked Questions (FAQS)

Q1: What are the essential input files for a CAP3 assembly?

Al: The primary input for CAP3 is a FASTA file containing your sequence reads. Additionally,
you can provide two optional files for more accurate assembly: a quality file (in FASTA format,
named your_reads.fasta.qual) and a forward-reverse constraints file (named
your_reads.fasta.con).[1][2][3][4]

Q2: How do I resolve the error message "cap3: command not found" or "cap3' is not
recognized as an internal or external command™?

A2: This error indicates that the CAP3 executable is not in your system's PATH.[5] To resolve
this, you can either add the directory containing the cap3 executable to your system's PATH
environment variable or provide the full path to the executable when running the program (e.g.,
/path/to/cap3/cap3 your_reads.fasta). For Windows users, CAP3 is often run within a Cygwin
environment to ensure compatibility.[5]

Q3: My assembly results in a high number of singlets. What could be the cause?
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A3: A high number of singlets (reads that are not assembled into contigs) can be due to several
factors:

Low-quality read ends: CAP3 might be clipping a significant portion of your reads, leaving
insufficient high-quality sequence for overlap detection.

« Insufficient overlap: The reads may not have sufficient overlapping regions.

» Stringent parameters: The overlap detection parameters, such as overlap length and percent
identity, might be too strict for your dataset.[6]

o Contaminating sequences: The presence of vector sequences or other contaminants can
prevent reads from being incorporated into contigs.

Q4: What is the purpose of the .info file generated by CAP3?

A4: The .info file provides detailed information about the assembly process and can be very
useful for troubleshooting. It contains reports on clipping of reads, reasons for reads not being
used in the assembly, and information about overlaps that were detected but not used.[1] For
example, it might state "No overlap is found in the given 5' clipping range for read f," which
indicates a potential issue with the clipping parameters for that specific read.[1]

Q5: How can | improve my assembly if | have paired-end or mate-pair reads?

A5: Using a forward-reverse constraints file (.con) can significantly improve assembly accuracy
by correcting errors and linking contigs.[1][2][3] This file specifies the expected orientation and
distance between paired reads, helping to resolve ambiguities caused by repeats and guiding
the scaffolding of contigs.[1][2]

Troubleshooting Guides
Issue 1: Low Contig Number and High Singlet Count

Symptom: The CAP3 assembly produces very few contigs, and the .singlets file is large,
indicating that many reads were not assembled.

Possible Causes & Solutions:
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Recommended Parameter(s) to
Cause ] . Example Command
Action Adjust
Low-quality ends of
reads are being
excessively trimmed,
leaving no overlappin
] g .pp g -c (Base quality cutoff
Overly Aggressive sequence. Examine o cap3 your_reads.fasta
- L for clipping)-y
Clipping the .info file for -c 10 -y 50

messages about
clipping. Reduce the
stringency of clipping

parameters.

(Clipping range)

Insufficient Overlap

Parameters

The minimum required
overlap length or
percent identity is too
high for your data.
Relax these
parameters to allow
for the detection of

weaker overlaps.

-0 (Overlap length
cutoff)-p (Overlap
percent identity cutoff)

cap3 your_reads.fasta
-0 30 -p 85

High Sequencing

Error Rate

Numerous
mismatches are
preventing overlaps
from being
recognized. Increase
the tolerance for
differences in

overlapping regions.

-b (Base quality cutoff
for differences)-d
(Max gscore sum at

differences)

cap3 your_reads.fasta
-b 15 -d 250

Issue 2: "Out of Memory" Error

Symptom: The CAP3 process terminates unexpectedly and reports an "out of memory" error.

This is common with large datasets.

Troubleshooting Workflow:
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Start: 'Out of Memory' Error

Is the assembly running on a high-performance computing (HPC) cluster?

No

Consider moving the assembly to an HPC environment for more resources.

| If HPC is not available, try assembling a smaller subset of reads to confirm the issue is memory-related.

, !
Does the smaller assembly complete successfully? |7

Increase memory allocation in your job submission script. |

Yes
A
Consult your HPC administrator for guidance on memory allocation. |If the small assembly works, the full dataset requires more memory than available on your local machine. No, still fails
| Solution: Allocate more memory or use a more powerful c en |

Click to download full resolution via product page

Caption: Troubleshooting workflow for "Out of Memory" errors in CAP3.

Issue 3: Misassembled or Fragmented Contigs due to
Repeats
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Symptom: The resulting contigs appear to be incorrectly joined, or a repetitive region is causing
the assembly to break into multiple smaller contigs.

Solution: Utilize forward-reverse constraints to guide the assembly.
Experimental Protocol: Creating and Using a Forward-Reverse Constraint File

e Naming Convention: Ensure your paired-end read names follow a consistent pattern that can
be parsed to identify pairs. A common convention is to have a common base name followed
by a suffix indicating the read direction (e.g., readl1.f and readl.r). The formcon program,
distributed with CAP3, assumes that paired reads share the same name up to the first dot.[1]

» Generate the Constraint File: Use a script or the formcon program to generate the .con file.
[1][4] This program takes your FASTA file and the expected insert size range as input.

o Command:formcon your_reads.fasta -min -max > your_reads.fasta.con

o Note on Distances: The minimum and maximum distances should be based on your library
preparation protocol. Due to read clipping, the actual distance between the usable parts of
the reads might be smaller than the full insert size. It is often recommended to use a wider
range than the expected insert size.[1] For an insert size of 2000-3000 bp, a minimum
distance of 500 and a maximum of 4000 could be appropriate.[1]

e File Format: The .con file should have the following format for each line: readA_name
readB_name min_distance max_distance[2][3]

e Run CAPS3: Place the generated your_reads.fasta.con file in the same directory as your
FASTA file. CAP3 will automatically detect and use this file during assembly.[1][2][3][4]

o Command:cap3 your_reads.fasta

Logical Relationship of Forward-Reverse Constraints in Assembly:
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Paired-end reads

'

Generate .con file with expected distances and orientations

-

Run CAP3 with .fasta and .con files

-

Initial overlap graph construction

-

Ambiguity due to repetitive sequence

-

Apply forward-reverse constraints

-

Correct misassemblies and link contigs

'

Generate final, more accurate contigs

Click to download full resolution via product page

Caption: Use of forward-reverse constraints to resolve assembly ambiguities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. HPC@LSU | Documentation | CAP3 [hpc.Isu.edu]

e 2. CAP3: A DNA Sequence Assembly Program - PMC [pmc.ncbi.nim.nih.gov]
o 3. scispace.com [scispace.com]

e 4. LONI | Documentation | CAP3 [hpc.loni.org]

» 5. researchgate.net [researchgate.net]

e 6. why capt3 tool cannot efficiently find the overlapping contigs? [biostars.org]

« To cite this document: BenchChem. [Troubleshooting common CAP3 assembly errors].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026152#troubleshooting-common-cap3-assembly-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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